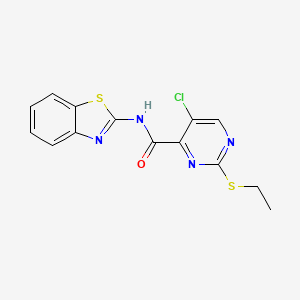![molecular formula C19H26N6O3 B12165550 tert-butyl (1-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B12165550.png)
tert-butyl (1-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl-(1-{[3-(5-Methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate ist eine komplexe organische Verbindung, die einen Piperidinring, einen Tetrazolring und eine tert-Butylcarbamategruppe aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von tert-Butyl-(1-{[3-(5-Methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate umfasst in der Regel mehrere Schritte, darunter die Bildung des Tetrazolrings, des Piperidinrings und die abschließende Kupplung mit der tert-Butylcarbamategruppe. Ein gängiger Syntheseweg beginnt mit der Herstellung des Tetrazolrings durch Cyclisierungsreaktionen unter Verwendung von Aziden und Nitrilen. Der Piperidinring kann durch Hydrierung von Pyridinderivaten synthetisiert werden. Der letzte Schritt beinhaltet die Kupplung des Piperidinderivats mit tert-Butylcarbamate unter basischen Bedingungen .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die Optimierung des Synthesewegs umfassen, um die Ausbeute zu erhöhen und die Kosten zu senken. Dies kann die Verwendung von Durchflussreaktoren, Hochdurchsatz-Screening von Katalysatoren und Lösungsmittelrecyclingtechniken umfassen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tert-Butyl-(1-{[3-(5-Methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können am Piperidinring oder am Tetrazolring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Wasserstoffgas, Palladiumkatalysator.
Substitution: Alkylhalogenide, Nucleophile wie Amine oder Thiole.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion Amine oder Alkohole ergeben kann .
Wissenschaftliche Forschungsanwendungen
Tert-Butyl-(1-{[3-(5-Methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Auf sein Potenzial als Ligand in biochemischen Assays untersucht.
Medizin: Auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und antimikrobieller Wirkungen.
Industrie: In der Entwicklung neuer Materialien und Katalysatoren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-(1-{[3-(5-Methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Tetrazolring kann als Bioisoster für Carbonsäuren wirken, wodurch die Verbindung auf ähnliche Weise an Enzyme und Rezeptoren binden kann. Der Piperidinring kann die Bindungsaffinität und Selektivität der Verbindung für bestimmte Zielstrukturen verbessern .
Wirkmechanismus
The mechanism of action of tert-butyl (1-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- tert-Butyl-(3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl-N-(2-{[({1-Methyl-5-[(Triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
Einzigartigkeit
Tert-Butyl-(1-{[3-(5-Methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate ist aufgrund des Vorhandenseins sowohl eines Tetrazolrings als auch eines Piperidinrings in seiner Struktur einzigartig. Diese Kombination bietet unterschiedliche chemische und biologische Eigenschaften, die in anderen ähnlichen Verbindungen nicht zu finden sind .
Eigenschaften
Molekularformel |
C19H26N6O3 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
tert-butyl N-[1-[3-(5-methyltetrazol-1-yl)benzoyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C19H26N6O3/c1-13-21-22-23-25(13)16-7-5-6-14(12-16)17(26)24-10-8-15(9-11-24)20-18(27)28-19(2,3)4/h5-7,12,15H,8-11H2,1-4H3,(H,20,27) |
InChI-Schlüssel |
LEDOPKWPZJZNQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCC(CC3)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-5-(2,5-dimethoxyphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12165467.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12165477.png)
![5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12165482.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165502.png)
![N-(3-methoxypropyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12165509.png)
![4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide](/img/structure/B12165512.png)

![1-(3-Chloro-4-methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B12165514.png)

![3-hydroxy-1-(3-methoxypropyl)-4-[(5-methylfuran-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12165527.png)
![5-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12165531.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide](/img/structure/B12165558.png)
![2-(2-methoxyphenyl)-N-[2-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12165563.png)
